

Spectroscopic Profile of (R)-Piperazin-2-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Piperazin-2-ylmethanol

Cat. No.: B181277

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-Piperazin-2-ylmethanol**, a chiral piperazine derivative of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific enantiomer, this document presents a combination of predicted spectroscopic data, characteristic spectral features, and detailed experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of **(R)-Piperazin-2-ylmethanol** and related compounds.

Chemical Structure and Properties

- IUPAC Name: (2R)-piperazin-2-ylmethanol
- Molecular Formula: C₅H₁₂N₂O
- Molecular Weight: 116.16 g/mol
- CAS Number: 149715-47-9

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **(R)-Piperazin-2-ylmethanol**. These values are calculated based on established spectroscopic principles and databases and serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **(R)-Piperazin-2-ylmethanol**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~3.5-3.7	dd	2H	-CH ₂ OH
~3.0-3.2	m	1H	H-2
~2.7-2.9	m	4H	H-3, H-5
~2.5-2.7	m	2H	H-6
Variable	br s	3H	-NH, -OH

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. dd = doublet of doublets, m = multiplet, br s = broad singlet.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **(R)-Piperazin-2-ylmethanol**

Chemical Shift (δ) ppm	Carbon Assignment
~65	-CH ₂ OH
~58	C-2
~46	C-3, C-5
~45	C-6

Note: Predicted chemical shifts are estimates and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **(R)-Piperazin-2-ylmethanol**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3400-3200	O-H stretch (H-bonded)	Alcohol	Strong, Broad
3350-3250	N-H stretch	Secondary Amine	Medium, Broad
2950-2850	C-H stretch	Alkane	Strong
1480-1440	C-H bend (scissoring)	-CH ₂ -	Medium
1150-1050	C-O stretch	Primary Alcohol	Strong
1100-1000	C-N stretch	Aliphatic Amine	Medium-Weak

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for **(R)-Piperazin-2-ylmethanol**

m/z	Ion Type	Notes
116	[M] ⁺	Molecular ion (for Electron Ionization)
117	[M+H] ⁺	Protonated molecule (for Electrospray Ionization)
85	[M-CH ₂ OH] ⁺	Loss of the hydroxymethyl group
70	[C ₄ H ₈ N] ⁺	Fragmentation of the piperazine ring
44	[C ₂ H ₆ N] ⁺	Common fragment from piperazine ring cleavage

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **(R)-Piperazin-2-ylmethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **(R)-Piperazin-2-ylmethanol** in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a solvent-appropriate reference standard, for chemical shift calibration.

¹H NMR Acquisition:

- Set the spectrometer to a frequency of 400 MHz or higher for better resolution.
- Lock the spectrometer on the deuterium signal of the solvent.
- Optimize the magnetic field homogeneity (shimming).
- Acquire the spectrum using a standard 90° pulse sequence.
- Set the spectral width to encompass a range of 0-10 ppm.
- Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

- Utilize a proton-decoupled pulse sequence to simplify the spectrum.
- Set the spectral width to 0-80 ppm to cover the expected aliphatic carbon signals.
- A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of neat **(R)-Piperazin-2-ylmethanol** (if liquid at room temperature) or a finely ground solid sample directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

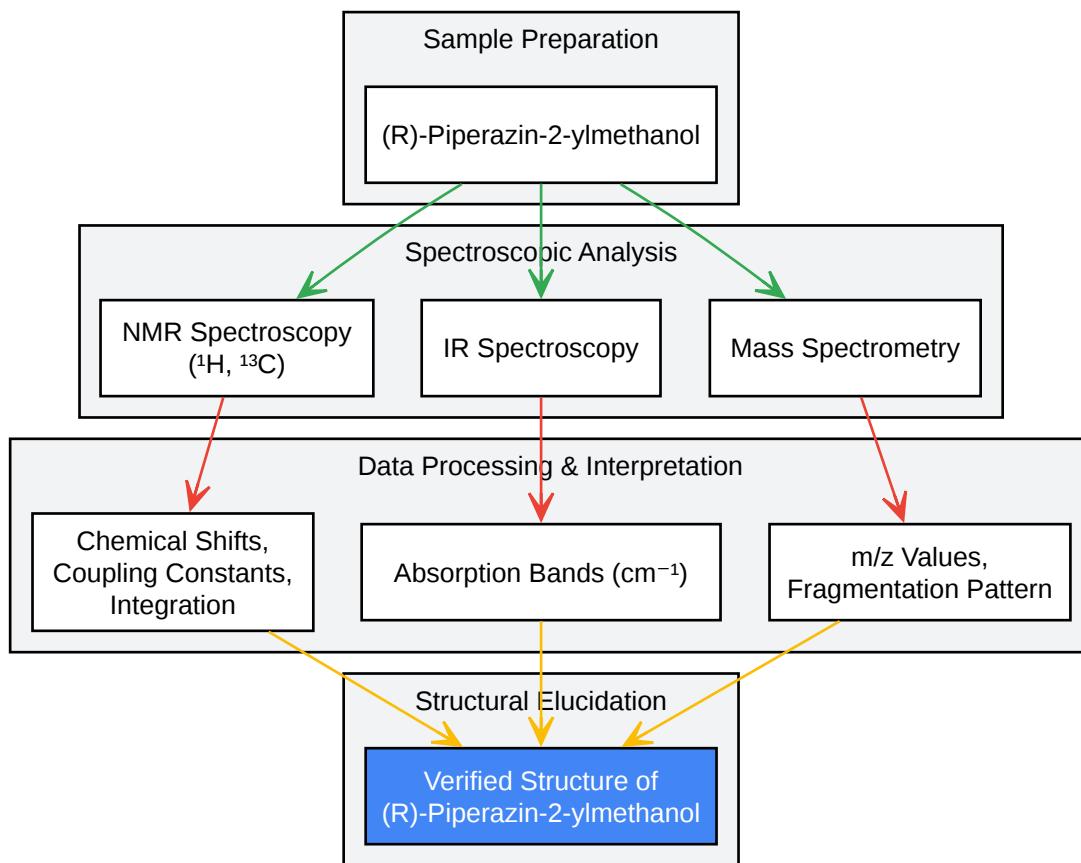
Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

- Prepare a dilute solution of **(R)-Piperazin-2-ylmethanol** in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation. A typical concentration is in the range of 1-10 $\mu\text{g/mL}$.


Data Acquisition (ESI-MS):

- Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Operate the mass spectrometer in positive ion mode to detect the $[\text{M}+\text{H}]^+$ ion.
- Set the capillary voltage, nebulizer gas pressure, and drying gas temperature to optimal values for the instrument and analyte.
- Acquire spectra over a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-200.

- For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the precursor ion (m/z 117) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as **(R)-Piperazin-2-ylmethanol**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of (R)-Piperazin-2-ylmethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181277#r-piperazin-2-ylmethanol-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com